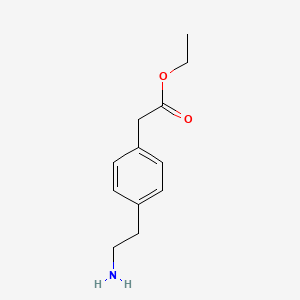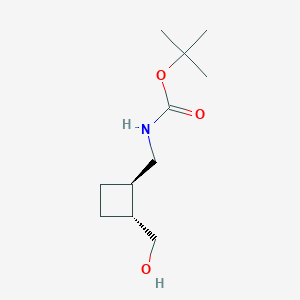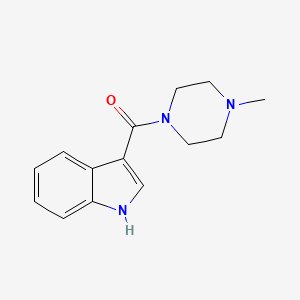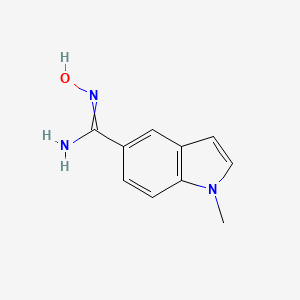![molecular formula C20H29Cl2N3O4 B8495186 (3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate](/img/structure/B8495186.png)
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, a piperazine ring, and a tert-butoxycarbonyl-protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzyl chloride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.
Coupling Reaction: The protected amino group is then coupled with the piperazine ring to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of dichlorobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichlorobenzyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group and piperazine ring make it particularly versatile for various applications, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C20H29Cl2N3O4 |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29Cl2N3O4/c1-20(2,3)29-18(26)23-5-4-6-24-7-9-25(10-8-24)19(27)28-14-15-11-16(21)13-17(22)12-15/h11-13H,4-10,14H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
BWSMCNJHPUNFSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCN1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


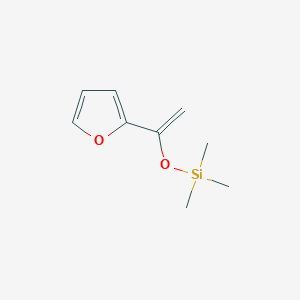

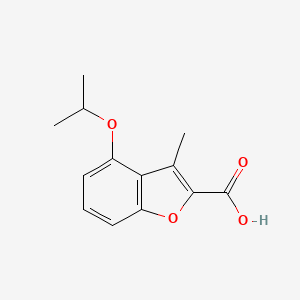

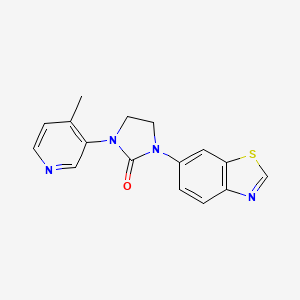
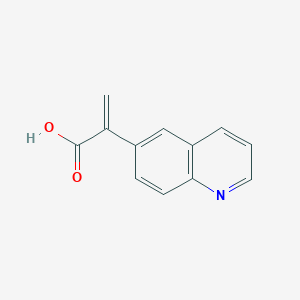
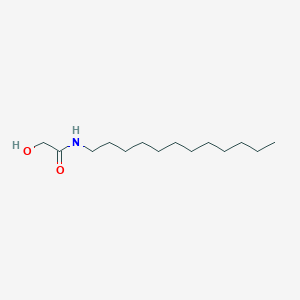
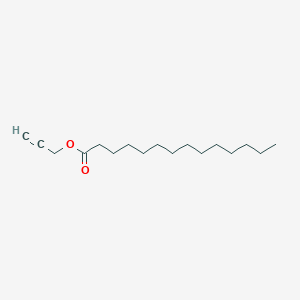
![2-(4-Methoxyphenyl)pyrazolo[5,1-a]isoindol-8-one](/img/structure/B8495166.png)
